Magnesium carbonate hydrate

Description

Structure

3D Structure of Parent

Properties

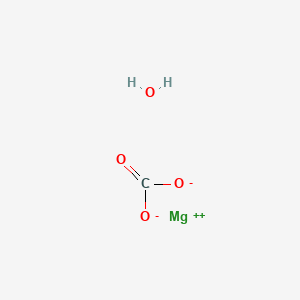

IUPAC Name |

magnesium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNQQNXFFQJAID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCO3, CMgO3 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049660 | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light, bulky, white powder | |

CAS No. |

546-93-0, 7757-69-9, 13717-00-5 | |

| Record name | Magnesium carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IHC698356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 350, 990 °C | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium carbonate hydrate can be synthesized through various methods. One common method involves the carbonation of talc. This process includes the following steps:

Leaching of Magnesium Ions: Magnesium ions are leached from pristine talc.

Formation of Magnesium Hydroxide: Magnesium chloride is transformed into magnesium hydroxide via reaction with ammonia.

Formation of this compound: Magnesium hydroxide reacts with carbon dioxide to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the reaction of magnesium salts (such as magnesium chloride) with sodium bicarbonate or sodium carbonate solutions. The reaction conditions, such as temperature and time, are carefully controlled to achieve the desired morphology and composition of the product .

Chemical Reactions Analysis

Types of Reactions: Magnesium carbonate hydrate undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes to form magnesium oxide, carbon dioxide, and water.

Reaction with Acids: this compound reacts with dilute acids to release carbon dioxide and form the corresponding magnesium salt.

Common Reagents and Conditions:

Dilute Hydrochloric Acid: Reacts with this compound to form magnesium chloride, carbon dioxide, and water.

Heat: Decomposes this compound to magnesium oxide, carbon dioxide, and water.

Major Products Formed:

Magnesium Oxide: Formed upon heating.

Magnesium Chloride: Formed upon reaction with hydrochloric acid.

Carbon Dioxide and Water: Released during decomposition and acid reactions.

Scientific Research Applications

Scientific Research Applications

1.1. Pharmaceutical Industry

Magnesium carbonate hydrate serves as an essential component in the pharmaceutical sector. It is utilized as an antacid to neutralize stomach acid, providing relief from conditions like dyspepsia and gastroesophageal reflux disease (GERD) . Furthermore, it acts as a mild laxative and a phosphate binder, which is beneficial in treating hyperphosphatemia in patients with kidney disease .

1.2. Food Industry

In the food industry, this compound is recognized as food additive E504, functioning as an anti-caking agent, drying agent, and acidity regulator . It enhances the stability of powdered foods and is also used in mineral water production to maintain magnesium levels, which are vital for human health .

1.3. Construction Materials

Research has shown that this compound can be synthesized from brucite through carbonation processes, leading to the development of hydrated magnesium carbonate (HMC) cement phases . These materials exhibit potential use in construction due to their favorable mechanical properties and thermal stability.

Industrial Applications

2.1. Chemical Manufacturing

this compound is employed as a precursor in the production of various magnesium compounds, including magnesium oxide and magnesium hydroxide, which are critical in chemical manufacturing . Its role as a filler in rubber compounds enhances the mechanical properties of rubber products.

2.2. Fire Safety

This compound is utilized in fire-extinguishing materials due to its ability to absorb heat and suppress flames effectively . Its application extends to manufacturing refractory bricks that withstand high temperatures in industrial furnaces .

2.3. Cosmetics and Personal Care

In cosmetics, this compound functions as a thickening agent and anti-caking agent in products such as powders and creams . Its non-toxic nature makes it suitable for use in personal care formulations.

Case Studies

3.1. Karratha Magnesium Recovery Plant

EcoMag Ltd has developed a process to produce high-purity hydrated magnesium carbonate from waste streams generated during sea-salt production. This innovative approach not only recycles waste but also contributes to sustainable practices by producing significant quantities of high-density hydrated magnesium carbonate (HDHMC) .

3.2. Synthesis from Natural Talc

Research has demonstrated the synthesis of this compound from natural talc through carbonation processes involving hydrochloric acid leaching followed by CO₂ injection. The resulting particles exhibited various morphologies, indicating potential applications in fine chemicals and advanced materials .

Mechanism of Action

The mechanism of action of magnesium carbonate hydrate varies depending on its application:

Antacid Action: In the stomach, this compound reacts with hydrochloric acid to form carbon dioxide and magnesium chloride, thereby neutralizing excess stomach acid.

Carbon Sequestration: In carbon sequestration processes, this compound binds carbon dioxide during the hardening process, forming stable carbonate minerals.

Comparison with Similar Compounds

Magnesium carbonate hydrate can be compared with other hydrated magnesium carbonates, such as:

Magnesium Carbonate Trihydrate (MgCO₃·3H₂O):

Magnesium Carbonate Pentahydrate (MgCO₃·5H₂O):

Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O): A newly discovered hydrate with unique crystal structures.

Uniqueness: this compound is unique due to its diverse morphologies and compositions, which can be tailored by adjusting reaction conditions such as temperature and time. This versatility makes it suitable for a wide range of applications .

Biological Activity

Magnesium carbonate hydrate (MgCO₃·nH₂O) is a compound that plays a significant role in various biological activities, primarily due to its magnesium content. Magnesium is an essential mineral involved in many physiological processes, including enzymatic reactions, muscle function, nerve transmission, and bone health. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits biological activity through several mechanisms:

- Source of Magnesium : As a magnesium source, it contributes to maintaining adequate magnesium levels in the body, which is crucial for numerous biochemical reactions. Approximately 40-60% of magnesium is absorbed following oral administration, with absorption rates decreasing at higher doses .

- Antacid Properties : this compound acts as an antacid by neutralizing gastric acid. It reacts with hydrochloric acid in the stomach to produce magnesium chloride and carbon dioxide, alleviating symptoms of dyspepsia and gastroesophageal reflux disease (GERD) .

- Bone Health : Magnesium plays a vital role in bone metabolism. Studies suggest that adequate magnesium intake may improve bone density and reduce the risk of osteoporosis.

2. Therapeutic Applications

This compound has several therapeutic applications:

- Gastrointestinal Health : Its use as an antacid helps manage conditions like GERD and indigestion by reducing stomach acidity .

- Supplementation : It is often included in dietary supplements aimed at increasing magnesium intake for individuals with deficiencies or those requiring additional support for muscle and nerve function.

- Bone Health Support : Research indicates that magnesium supplementation may enhance bone mineral density and overall skeletal health.

3. Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings:

4. Case Studies

Several case studies have highlighted the effects of this compound:

- Case Study 1 : A clinical trial involving patients with chronic GERD showed significant improvement in symptoms when treated with this compound compared to a placebo group. Patients reported reduced heartburn and discomfort after meals.

- Case Study 2 : An observational study on elderly individuals indicated that those with higher dietary magnesium intake, including supplements containing this compound, exhibited better bone density compared to those with lower intake levels.

5. Conclusion

This compound demonstrates significant biological activity primarily through its role as a source of magnesium and its antacid properties. Its applications in gastrointestinal health and bone support are well-documented, supported by various research findings and case studies. Continued research into this compound may further elucidate its benefits and potential therapeutic uses.

Q & A

Q. How can magnesium carbonate hydrate be synthesized under controlled laboratory conditions, and what parameters critically influence product morphology?

this compound can be synthesized via carbonation of magnesium salts under varying conditions. For instance, mixing soluble magnesium salts with sodium bicarbonate under high-speed stirring for 2 hours yields amorphous forms, while controlled aging (e.g., 4–12 hours at 60–100°C) promotes crystalline phases like Mg₅(CO₃)₄(OH)₂·4H₂O . Key parameters include carbonation temperature (e.g., 40°C), aging time, and pH, which dictate structural symmetry and hydrogen-bonding networks . Experimental designs systematically varying these factors (e.g., carbonation time: 30–120 min; aging temperature: 60–100°C) are critical for optimizing phase purity .

Q. What analytical techniques are recommended for determining hydration state and crystallinity of this compound?

- Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss upon heating (e.g., 200°C for dehydration) .

- X-ray Diffraction (XRD): Differentiates amorphous vs. crystalline phases (e.g., Mg₅(CO₃)₄(OH)₂·4H₂O vs. monoclinic hydrates) .

- Synchrotron X-ray Scattering: Probes medium-range structural order in amorphous phases, revealing symmetry changes in Mg-O-CO₂-H₂O networks .

Q. How do pH and CO₂ concentration influence the structural formation of this compound?

Lower pH (<10) and higher CO₂ partial pressure favor amorphous magnesium carbonate (AMC) due to rapid precipitation, while alkaline conditions (pH >10) and slower carbonation promote crystalline phases. For example, AMC forms a 3D hydrogen-bonding network with O6 atoms on mirror planes under neutral conditions, whereas higher pH stabilizes layered crystalline structures .

Q. What is the solubility profile of this compound in aqueous solutions, and how does it impact experimental design?

Magnesium carbonate is sparingly soluble in water (solubility: ~0.01 g/100 mL at 25°C), necessitating acidic media (e.g., 3 N HCl) for dissolution in analytical workflows . This low solubility limits its use in aqueous reactions but enables applications in controlled-release formulations or as a buffering agent .

Advanced Research Questions

Q. How can multivariate experimental design resolve contradictions in reported synthesis parameters for this compound?

Conflicting data on optimal aging times (e.g., 4 vs. 12 hours) or temperatures (60°C vs. 100°C) can be addressed via response surface methodology (RSM). For example, factorial designs testing carbonation time (30–120 min), aging temperature (60–100°C), and CO₂ flow rate can identify interactions between variables. Statistical tools like ANOVA help isolate dominant factors (e.g., aging temperature > time for crystallinity) .

Q. What computational approaches predict the thermodynamic stability of this compound phases under varying environmental conditions?

Density Functional Theory (DFT) calculations model phase stability by comparing Gibbs free energies of hydrated vs. anhydrous forms. For instance, MgCO₃·3H₂O is more stable than MgCO₃·H₂O below 40°C due to favorable hydrogen-bonding interactions . Thermodynamic databases (e.g., PHREEQC) can simulate phase equilibria in MgO-CO₂-H₂O systems under geological conditions .

Q. How do binders like carbonate and alumina influence the phase assemblage of magnesium silicate hydrate (M-S-H) cements?

In M-S-H cements, carbonate ions compete with silicates for magnesium coordination, forming mixed Mg-CO₃-SiO₂ phases that reduce compressive strength. Alumina binders stabilize tobermorite-like structures but require precise water/solid ratios (e.g., 0.9) to avoid amorphous gel formation . Synchrotron µXRD and ²⁹Si NMR are used to track binder effects on crystallinity .

Q. What mechanistic insights do reaction pathway analyses provide for this compound dissolution in acidic media?

In situ AFM or Raman spectroscopy reveals that dissolution proceeds via surface Mg²⁺ leaching, followed by CO₃²⁻ protonation to CO₂. Acid concentration (e.g., 0.1–1 M HCl) and temperature (20–40°C) control rate-limiting steps, with activation energies ~30 kJ/mol .

Methodological Notes

- Synthesis Optimization: Reference experimental matrices (e.g., 16 trials with carbonation/aging gradients) to identify phase-pure products .

- Data Contradictions: Cross-validate XRD and TGA data to distinguish hydration states (e.g., trihydrate vs. pentahydrate) .

- Computational Modeling: Use B3PW91 functional in DFT for accurate Mg-O bond enthalpy calculations (~-14.1 kcal/mol for insertion reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.